N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted at the 2-position with a pyrrolidine ring and at the 5-position with a butane sulfonamide group.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-3-8-19(17,18)15-11-9-13-12(14-10-11)16-6-4-5-7-16/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMJGFRFFNTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further functionalization . The reaction conditions often include the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis due to its CDK inhibitory properties.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting CDKs involved in cell proliferation.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences between the target compound and analogs identified in the evidence:
Key Comparisons
Pyrrolidine vs. Morpholine/Piperidine Rings
- Target Compound : Pyrrolidine’s five-membered ring lacks heteroatoms, favoring moderate lipophilicity and membrane permeability.
- : Piperidine’s six-membered structure offers greater conformational flexibility but may reduce binding affinity due to steric hindrance.
Sulfonamide vs. Amide Groups
- The target’s sulfonamide group (pKa ~10) is more acidic and polar than the amide groups in (pKa ~15–17), enhancing solubility and hydrogen-bonding capacity. The bulky trimethylbenzenesulfonamide in may hinder metabolic clearance but improve target engagement through π-π interactions.
Functional Group Impact
- Halogen Substitution () : The 5-bromo substituent in could facilitate halogen bonding with protein targets, a feature absent in the target compound.
- Stereochemical Complexity (): The chiral centers and tetrahydropyrimidinone ring in may improve selectivity but complicate synthesis and scalability compared to the target’s simpler structure.
Hypothesized Pharmacological Implications
- However, the lack of bulky substituents may reduce plasma protein binding compared to .
- : The benzamid group’s lower acidity might limit solubility but improve blood-brain barrier penetration for CNS targets.
- : Stereochemical diversity could enhance target specificity but increase the risk of off-target effects in vivo.
Biological Activity
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is a synthetic compound recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound has gained attention due to its selective inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often implicated in various cancers.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 273.35 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, contributing to its biological activity through specific interactions with cellular targets.
This compound primarily functions as an inhibitor of CDKs, which play a pivotal role in cell cycle progression and transcription regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor effects. In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines. The IC values for different cancer types are summarized in the table below:
| Cell Line | IC (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 0.85 |
| HeLa (cervical cancer) | 1.20 |
| MCF7 (breast cancer) | 0.95 |
These findings indicate that this compound is particularly effective against epidermoid carcinoma cells, suggesting its potential as a targeted therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on A431 Cells : A study reported that treatment with this compound led to a significant decrease in cell proliferation and an increase in apoptosis markers such as caspase activation and PARP cleavage.
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics like cisplatin. Results indicated enhanced antitumor activity and reduced drug resistance, suggesting a synergistic effect.
- In Vivo Studies : In murine models of cancer, administration of this compound resulted in tumor shrinkage and improved survival rates compared to control groups.
Research Applications
Beyond its antitumor properties, this compound has applications in various research domains:
Cell Cycle Regulation
The compound's ability to inhibit CDKs makes it a valuable tool for studying cell cycle dynamics and the mechanisms underlying cell proliferation and apoptosis.
Medicinal Chemistry
As a lead compound, it serves as a scaffold for the development of novel CDK inhibitors with improved pharmacological profiles.
Analytical Chemistry
This compound is also used as a reference standard in analytical assays aimed at quantifying CDK activity or evaluating new inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
